molecular formula C12H9BrFNOS B14907697 N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide

N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B14907697
M. Wt: 314.18 g/mol
InChI Key: LOZREBNAVLJMHC-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide is an organic compound that features a bromo-fluorophenyl group and a thiophene ring connected via an acetamide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:

    Formation of the Acetamide Linkage: This can be achieved by reacting 4-bromo-2-fluoroaniline with thiophene-3-acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, cost, and safety. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromo and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, potentially altering its electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can oxidize the thiophene ring.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation of the thiophene ring can lead to sulfoxides or sulfones.

    Reduction Products: Reduction can yield thiol derivatives.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, compounds like N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide might interact with proteins or enzymes, modulating their activity. The molecular targets could include receptors, enzymes, or ion channels, and the pathways involved might be related to signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-fluorophenyl)-2-(thiophen-2-yl)acetamide: Similar structure but with the thiophene ring in a different position.

    N-(4-chloro-2-fluorophenyl)-2-(thiophen-3-yl)acetamide: Chlorine substituent instead of bromine.

    N-(4-bromo-2-fluorophenyl)-2-(furan-3-yl)acetamide: Furan ring instead of thiophene.

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide is unique due to the specific combination of substituents and the position of the thiophene ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C12H9BrFNOS

Molecular Weight

314.18 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-thiophen-3-ylacetamide

InChI

InChI=1S/C12H9BrFNOS/c13-9-1-2-11(10(14)6-9)15-12(16)5-8-3-4-17-7-8/h1-4,6-7H,5H2,(H,15,16)

InChI Key

LOZREBNAVLJMHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)CC2=CSC=C2

Origin of Product

United States

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